molecular formula C12H10F2N2O3S2 B2902408 2-((1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole CAS No. 1797335-84-2

2-((1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

Cat. No.: B2902408
CAS No.: 1797335-84-2
M. Wt: 332.34
InChI Key: HLQMOAWSEICVIQ-UHFFFAOYSA-N
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Description

2-((1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a synthetic organic compound that features a thiazole ring and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluorophenyl Group: This step often involves nucleophilic substitution reactions.

    Thiazole Ring Formation: This can be synthesized through cyclization reactions involving thioamides and α-haloketones.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could potentially modify the sulfonyl group.

    Substitution: The difluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Possible development as a pharmaceutical agent due to its unique structural features.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-((1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)benzothiazole
  • 2-((1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)imidazole

Uniqueness

The uniqueness of 2-((1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This could make it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2-[1-(2,5-difluorophenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O3S2/c13-8-1-2-10(14)11(5-8)21(17,18)16-6-9(7-16)19-12-15-3-4-20-12/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQMOAWSEICVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=C(C=CC(=C2)F)F)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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